molecular formula C11H22N4 B2411504 3-Nonyl-1H-1,2,4-triazol-5-amine CAS No. 23988-45-6

3-Nonyl-1H-1,2,4-triazol-5-amine

Cat. No.: B2411504
CAS No.: 23988-45-6
M. Wt: 210.325
InChI Key: HPOHZMMRYYDGAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Nonyl-1H-1,2,4-triazol-3-amine is a chemical compound belonging to the class of 1,2,4-triazoles. This compound is characterized by the presence of a nonyl group attached to the triazole ring, which imparts unique chemical and physical properties. The triazole ring is known for its stability and versatility, making it a valuable scaffold in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nonyl-1H-1,2,4-triazol-5-amine typically involves the reaction of nonylamine with 3-amino-1,2,4-triazole under specific conditions. One common method includes the use of microwave irradiation to facilitate the reaction, which significantly reduces the reaction time and improves yield . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high efficiency. The use of automated systems and advanced monitoring techniques further enhances the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Nonyl-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nonyl-triazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

5-Nonyl-1H-1,2,4-triazol-3-amine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Nonyl-1H-1,2,4-triazol-3-amine is unique due to the presence of the nonyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .

Properties

IUPAC Name

5-nonyl-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N4/c1-2-3-4-5-6-7-8-9-10-13-11(12)15-14-10/h2-9H2,1H3,(H3,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPOHZMMRYYDGAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=NC(=NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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